molecular formula C7H10N2OS B2819762 1-(4-Methylthiazol-2-yl)azetidin-3-ol CAS No. 1343772-78-0

1-(4-Methylthiazol-2-yl)azetidin-3-ol

Cat. No. B2819762
CAS RN: 1343772-78-0
M. Wt: 170.23
InChI Key: SAGFLAUFNRRANQ-UHFFFAOYSA-N
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Description

1-(4-Methylthiazol-2-yl)azetidin-3-ol, also known as MTAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAA is a heterocyclic compound that contains a thiazole ring and an azetidin-3-ol moiety. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-Methylthiazol-2-yl)azetidin-3-ol is not fully understood. However, it has been suggested that 1-(4-Methylthiazol-2-yl)azetidin-3-ol exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and neuroprotection. 1-(4-Methylthiazol-2-yl)azetidin-3-ol has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are known to play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects
1-(4-Methylthiazol-2-yl)azetidin-3-ol has been shown to exhibit potent anti-inflammatory and antioxidant properties. 1-(4-Methylthiazol-2-yl)azetidin-3-ol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reactive oxygen species, which are known to play a crucial role in the pathogenesis of various diseases. 1-(4-Methylthiazol-2-yl)azetidin-3-ol has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of various genes involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Methylthiazol-2-yl)azetidin-3-ol in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of using 1-(4-Methylthiazol-2-yl)azetidin-3-ol in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

1-(4-Methylthiazol-2-yl)azetidin-3-ol has the potential to be developed into a novel therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases. Future studies should focus on elucidating the mechanism of action of 1-(4-Methylthiazol-2-yl)azetidin-3-ol and its potential use as a neuroprotective agent. Further studies should also investigate the pharmacokinetic properties of 1-(4-Methylthiazol-2-yl)azetidin-3-ol and its potential toxicity in vivo. Additionally, the development of novel synthetic methods for the synthesis of 1-(4-Methylthiazol-2-yl)azetidin-3-ol may improve its bioavailability and pharmacokinetic properties.
In conclusion, 1-(4-Methylthiazol-2-yl)azetidin-3-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(4-Methylthiazol-2-yl)azetidin-3-ol has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Further studies are warranted to elucidate the mechanism of action of 1-(4-Methylthiazol-2-yl)azetidin-3-ol and its potential use as a neuroprotective agent.

Synthesis Methods

1-(4-Methylthiazol-2-yl)azetidin-3-ol can be synthesized using various methods, including the reaction of thioamide with chloroacetaldehyde followed by cyclization with formaldehyde. Another method involves the reaction of thioamide with chloroacetaldehyde and subsequent cyclization with hydroxylamine hydrochloride. The synthesis of 1-(4-Methylthiazol-2-yl)azetidin-3-ol has also been achieved using a multicomponent reaction involving the reaction of thioamide, formaldehyde, and an amine.

Scientific Research Applications

1-(4-Methylthiazol-2-yl)azetidin-3-ol has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(4-Methylthiazol-2-yl)azetidin-3-ol has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. 1-(4-Methylthiazol-2-yl)azetidin-3-ol has also been studied for its potential use as a neuroprotective agent due to its ability to inhibit glutamate-induced excitotoxicity.

properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5-4-11-7(8-5)9-2-6(10)3-9/h4,6,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGFLAUFNRRANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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